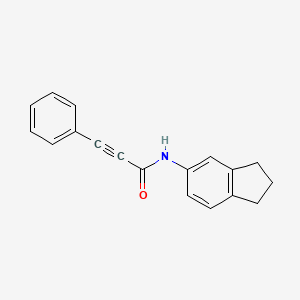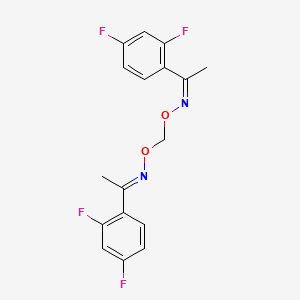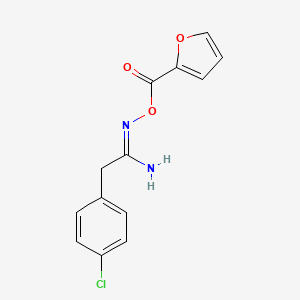![molecular formula C16H24N2O3S B5417634 3-cyclopentyl-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5417634.png)
3-cyclopentyl-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide, commonly known as CP-690,550, is a small molecule drug that has gained immense attention in the field of immunology. It was first discovered by Pfizer in the early 2000s and has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of various cytokines, including interleukins and interferons.
Mechanism of Action
CP-690,550 selectively inhibits 3-cyclopentyl-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide, a key enzyme involved in the signaling pathways of various cytokines, including interleukins and interferons. By inhibiting this compound, CP-690,550 blocks the downstream signaling pathways that lead to inflammation and immune responses. This mechanism of action makes CP-690,550 an attractive target for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and immune responses in preclinical and clinical studies. It has also been shown to improve clinical symptoms and disease activity in patients with autoimmune diseases, including rheumatoid arthritis and psoriasis. CP-690,550 has a favorable safety profile, with most adverse events being mild to moderate in severity.
Advantages and Limitations for Lab Experiments
CP-690,550 has several advantages for lab experiments, including its high selectivity for 3-cyclopentyl-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide and its well-established mechanism of action. However, CP-690,550 is a small molecule drug, which may limit its effectiveness in certain disease states. Additionally, CP-690,550 has a short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several future directions for the study of CP-690,550. One area of research is the development of more potent and selective 3-cyclopentyl-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide inhibitors. Another area of research is the identification of biomarkers that can predict response to CP-690,550 in patients with autoimmune diseases. Additionally, CP-690,550 may have potential applications in the treatment of other diseases, including cancer and infectious diseases. Ongoing research will continue to explore the potential therapeutic applications of CP-690,550.
In conclusion, CP-690,550 is a small molecule drug that has shown promising results in the treatment of autoimmune diseases. Its selective inhibition of this compound makes it an attractive target for the development of new therapies. Ongoing research will continue to explore the potential therapeutic applications of CP-690,550 and its derivatives.
Synthesis Methods
The synthesis of CP-690,550 involves the reaction of 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline with 3-cyclopentylpropanoyl chloride in the presence of triethylamine. The resulting product is then reacted with dimethyl sulfonamide to yield CP-690,550. The synthesis method has been optimized to produce high yields and purity of the final product.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promising results in the treatment of transplant rejection and certain types of cancer. CP-690,550 has been tested in preclinical and clinical trials, and its safety and efficacy have been established.
properties
IUPAC Name |
3-cyclopentyl-N-[4-(dimethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-18(2)22(20,21)15-10-8-14(9-11-15)17-16(19)12-7-13-5-3-4-6-13/h8-11,13H,3-7,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCOMNHNVVZNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5417568.png)

![methyl 4-({[(2-ethylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5417576.png)
![4-methoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5417579.png)
![4-{[3-(4-ethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5417583.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5417587.png)
![1-[4-(difluoromethoxy)phenyl]-3-[4-(4-fluorobenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5417595.png)
![N,N-dimethyl-5-[4-(3-piperidinylmethyl)benzoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5417598.png)
![4-{[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetyl}-1-phenyl-2-piperazinone](/img/structure/B5417603.png)
![rel-(4aS,8aR)-6-(3-fluoro-2-pyridinyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5417609.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5417615.png)

![7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5417630.png)